Valerophenone, 2,3-diphenyl-4'-hydroxy-, erythro-
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Overview
Description
Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a valerophenone backbone with additional phenyl and hydroxy groups, making it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- typically involves the acylation of benzene derivatives using valeryl chloride under Friedel-Crafts conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the ketone group. The addition of phenyl groups and the hydroxyl group is achieved through subsequent reactions involving Grignard reagents and oxidation processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens, nitrating agents, in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonyl reductase, affecting the metabolic pathways involving carbonyl compounds.
Molecular Interactions: The presence of phenyl and hydroxy groups allows the compound to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Valerophenone: A simpler ketone with a valerophenone backbone but without additional phenyl and hydroxy groups.
Acetophenone: An aromatic ketone with a single phenyl group and a methyl group.
Propiophenone: Similar to acetophenone but with an ethyl group instead of a methyl group.
Uniqueness
Valerophenone, 2,3-diphenyl-4’-hydroxy-, erythro- is unique due to its complex structure, which includes multiple phenyl groups and a hydroxy group. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research .
Properties
CAS No. |
31301-23-2 |
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Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2R,3S)-1-(4-hydroxyphenyl)-2,3-diphenylpentan-1-one |
InChI |
InChI=1S/C23H22O2/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)23(25)19-13-15-20(24)16-14-19/h3-16,21-22,24H,2H2,1H3/t21-,22+/m1/s1 |
InChI Key |
NDROJKHFMICOIO-YADHBBJMSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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